1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one
Description
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c16-12-4-2-1-3-11(12)13-5-7-18(9-10-22-13)15(21)19-8-6-17-14(19)20/h1-4,13H,5-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNMIGHBYRBGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditionsAcid-catalyzed reactions and the use of specific nucleophiles are often employed to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Dichloro{bis[1-(4-phenyl-2-pyridyl)imidazolidin-2-one]}copper(II) (10a, 10b) and Dichloro[1-acetyl-3-(4-benzyloxy-2-pyridyl)imidazolidin-2-one]copper(II) (8k)
These copper(II) complexes () share the imidazolidin-2-one core but incorporate pyridyl substituents and coordinate with metal ions. Key comparisons include:
- Structural Features: The pyridyl groups in these complexes enable metal coordination, unlike the target compound, which lacks such functionality.
- Physical Properties :
| Compound | Melting Point (°C) | Key IR Bands (cm⁻¹) | Molecular Formula |
|---|---|---|---|
| 10a, 10b | 208–211 | 1669 (C=O) | C₂₈H₂₄Cl₂CuN₆O₂ |
| 8k | 195–199 | 1683 (C=O) | C₁₇H₁₇Cl₂CuN₃O₃ |
| Target Compound (hypothesized) | N/A | ~1670–1680 (C=O) | C₁₅H₁₅ClN₂O₂S |
The target compound’s imidazolidin-2-one carbonyl stretch (hypothesized ~1670–1680 cm⁻¹) aligns with these analogs, suggesting similar electronic environments .
1-(2-Aminoethyl)imidazolidin-2-one
This derivative () replaces the thiazepane-carbonyl and chlorophenyl groups with a simpler 2-aminoethyl chain. Key differences:
- Solubility and Bioactivity: The aminoethyl group enhances water solubility due to its polarity, contrasting with the lipophilic 2-chlorophenyl group in the target compound. This structural divergence may reduce membrane permeability in the aminoethyl analog but improve bioavailability in hydrophilic environments .
- Stability: The absence of aromatic substituents in 1-(2-aminoethyl)imidazolidin-2-one may decrease metabolic stability compared to the target compound’s chlorophenyl-thiazepane system .
Indole-Piperidinyl Derivatives (DMPI and CDFII)
Both feature indole and piperidinyl groups and exhibit synergy with carbapenems against MRSA. The target compound’s thiazepane and imidazolidin-2-one moieties may offer similar opportunities for antimicrobial activity, though this requires empirical validation .
Key Structural and Functional Insights
- Lipophilicity: The 2-chlorophenyl group increases logP compared to aminoethyl or acetylated analogs, suggesting improved blood-brain barrier penetration or tissue distribution .
- Synthetic Complexity : The target compound’s multi-ring system may pose synthetic challenges compared to simpler imidazolidin-2-one derivatives, impacting scalability .
Biological Activity
1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 337.82 g/mol. Its structure features a thiazepane ring and an imidazolidinone moiety, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN3O2S |
| Molecular Weight | 337.82 g/mol |
| CAS Number | 1795365-00-2 |
| SMILES | Clc1ccccc1C1SCCN(CC1)C(=O)c1c[nH]c(=O)[nH]1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for therapeutic strategies in treating neurodegenerative diseases like Alzheimer's.
- Antiproliferative Effects : Studies indicate that related compounds exhibit antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology.
In Vitro Studies
Recent in vitro studies have evaluated the biological activity of related thiazepane derivatives. For instance, compounds with similar structures demonstrated significant AChE inhibitory activity with IC50 values as low as 2.7 µM. This suggests that this compound may possess comparable inhibitory properties.
Study 1: Anticancer Activity
A study investigated the anticancer effects of thiazepane derivatives, including the target compound. The results indicated a dose-dependent reduction in cell viability across several cancer cell lines, highlighting its potential as a therapeutic agent.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of imidazolidinone derivatives against oxidative stress-induced neuronal damage. The findings suggested that the compound could mitigate cellular damage through its antioxidant properties.
Pharmacological Profile
The pharmacological profile of this compound can be summarized as follows:
| Activity Type | Observed Effects |
|---|---|
| AChE Inhibition | Significant inhibition with low IC50 values |
| Antiproliferative | Dose-dependent reduction in cancer cell viability |
| Neuroprotection | Mitigation of oxidative stress-induced damage |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one, and how can reaction conditions be optimized?
- Methodology : Begin with a multi-step approach:
Synthesize the 1,4-thiazepane core via cyclization of a diamine with a sulfur-containing electrophile (e.g., 1,2-dichloroethane derivatives) .
Introduce the 2-chlorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, ensuring regioselectivity using steric/electronic directing groups .
Couple the imidazolidin-2-one moiety via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
- Optimization : Use Design of Experiments (DoE) to screen parameters (temperature, solvent, catalyst loading) and minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : , , and -NMR (if fluorinated analogs exist) to confirm regiochemistry and purity .
- X-ray crystallography : Resolve the 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the imidazolidin-2-one ring) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How can researchers improve the compound’s solubility or stability for in vitro assays?
- Approaches :
- Salt formation : Use counterions like hydrochloride or trifluoroacetate to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the imidazolidin-2-one nitrogen .
- Excipient screening : Test cyclodextrins or liposomal formulations to stabilize the compound in biological matrices .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological target interactions?
- Methods :
- DFT calculations : Optimize the geometry and calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding to potential targets (e.g., GPCRs or kinases) using software like AutoDock Vina or Schrödinger .
- MD simulations : Assess conformational stability in solvent or membrane environments over nanosecond timescales .
Q. What strategies resolve contradictions in catalytic efficiency data across different reaction setups?
- Analysis :
Control experiments : Verify the absence of trace metal contaminants (e.g., via ICP-MS) that may alter catalytic activity .
Kinetic profiling : Compare turnover frequencies (TOF) under varying pH, temperature, and solvent polarity .
In situ spectroscopy : Use Raman or IR to monitor intermediate species and identify rate-limiting steps .
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?
- Workflow :
- Train machine learning (ML) models on datasets of similar imidazolidin-2-one analogs to predict logP, metabolic stability, and toxicity .
- Use generative adversarial networks (GANs) to propose novel derivatives with optimized ADME profiles .
- Validate predictions via parallel synthesis and high-throughput screening .
Methodological Challenges and Solutions
Q. What experimental designs mitigate byproduct formation during the 1,4-thiazepane cyclization step?
- Solutions :
- Temperature control : Lower reaction temperatures (e.g., 0–5°C) reduce oligomerization side products .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity .
- Inline purification : Use flow chemistry with scavenger resins to remove reactive intermediates .
Q. How do researchers validate the compound’s mechanism of action in complex biological systems?
- Strategies :
- CRISPR-Cas9 knockouts : Silence putative targets (e.g., enzymes or receptors) and assess compound efficacy .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with purified proteins .
- Metabolomics : Track downstream metabolic changes via LC-MS/MS to infer pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
